N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Description
N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound featuring a 2-chlorobenzyl group, a piperazine ring substituted with an indole-2-carbonyl moiety, and an oxoacetamide linker. Its molecular weight and structural complexity make it a candidate for pharmacological research, particularly in targeting receptors or enzymes influenced by its heterocyclic components.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-7-3-1-6-16(17)14-24-20(28)22(30)27-11-9-26(10-12-27)21(29)19-13-15-5-2-4-8-18(15)25-19/h1-8,13,25H,9-12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZCQCVDXYSWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole derivative, the compound is reacted with a suitable acylating agent to introduce the carbonyl group.
Piperazine Coupling: The indole derivative is then coupled with piperazine under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Benzylation: The piperazine-indole intermediate is then reacted with 2-chlorobenzyl chloride to introduce the benzyl group.
Final Acylation: The final step involves acylation with an oxoacetamide derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the carbonyl groups.
Substitution: The benzyl and indole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Group
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide () Structural Difference: Replaces the 2-chlorobenzyl group with a cyclohexenylethyl chain.
N-(4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide ()
Halogen Substitution Patterns
- N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide () Structural Difference: Adds a fluorine atom at the 4-position of the benzyl group.
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
Piperazine Ring Modifications
- N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide ()
- Structural Difference : Replaces indole-carbonyl with a benzyl group and introduces a thiazole ring.
- Impact : Thiazole enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases), while benzylpiperazine may increase dopamine receptor affinity .
Core Heterocycle Replacements
- 2-[1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl]-N-{4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl}-2-oxoacetamide ()
Comparative Data Table
Research Findings and Trends
- Positional Isomerism : Ortho-chlorinated benzyl groups (as in the target compound) show superior CNS receptor binding compared to para isomers due to optimal steric alignment .
- Indole vs.
- Piperazine Flexibility : Piperazine rings with carbonyl substituents (e.g., indole-2-carbonyl) enhance selectivity for kinase targets, whereas benzylpiperazines favor GPCR interactions .
Biological Activity
N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an indole moiety, a piperazine ring, and a chlorobenzene group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O3 |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-2-oxoacetamide |
| InChI Key | GMMUIOAITHXJGL-UHFFFAOYSA-N |
The structural complexity of this compound is significant as it influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The indole moiety is known for its role in modulating neurotransmitter systems, while the piperazine ring enhances binding affinity and selectivity for specific targets. The chlorobenzene group may also influence the lipophilicity and overall pharmacokinetics of the compound.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antidepressant Activity : Indole derivatives are often linked to serotonin receptor modulation, which can alleviate symptoms of depression.
- Antineoplastic Properties : The compound's structure suggests potential activity against cancer cells through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
Study on Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of various indole derivatives. The findings indicated that compounds with structural similarities to this compound exhibited significant serotonin reuptake inhibition, suggesting a mechanism for their antidepressant effects .
Cancer Cell Line Studies
In vitro studies using cancer cell lines have demonstrated that compounds containing indole and piperazine structures can induce apoptosis in various cancer types. A notable study showed that such compounds inhibited cell proliferation in breast cancer cells by activating caspase pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone, regulates growth | Antiproliferative effects |
| Piperazine derivatives | Basic structure similar to our compound | Antidepressant and anxiolytic properties |
| Other chlorinated indoles | Varying degrees of receptor affinity | Potential anticancer effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide, and what key reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of a 1H-indole-2-carbonyl intermediate. Key steps include:
- Indole functionalization : Introducing the 1H-indol-2-ylcarbonyl group via Friedel-Crafts acylation or coupling reactions .
- Piperazine coupling : Reacting the indole intermediate with piperazine under amide bond-forming conditions (e.g., EDC/HOBt or DCC catalysis) .
- Chlorobenzyl incorporation : Using 2-chlorobenzylamine in a nucleophilic substitution or condensation reaction with the oxoacetamide core .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify the presence of the indole NH (~10 ppm), chlorobenzyl aromatic protons (7.2–7.5 ppm), and piperazine CH₂ groups (2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXL/SHELXS) to resolve crystal structures .
Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?
- In vitro assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound to enhance target affinity?
- Methodology :
- Substituent variation : Synthesize analogs with modified chlorobenzyl (e.g., 3-Cl or 4-Cl) or indole (e.g., 5-MeO) groups to assess steric/electronic effects .
- Piperazine conformation studies : Compare activity of piperazine vs. homopiperazine analogs to evaluate ring size impact on target binding .
- Molecular docking : Use AutoDock Vina or Schrödinger to predict interactions with targets (e.g., tubulin for indole derivatives) .
Q. How can conflicting data between in vitro and in vivo assays for this compound be systematically addressed?
- Approaches :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites that may explain reduced in vivo efficacy .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability .
Q. What computational and experimental approaches are recommended for elucidating the compound’s binding mode with biological targets?
- Integrated workflow :
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
- Cryo-EM/X-ray crystallography : Resolve target-ligand complexes using SHELX-refined structures for high-resolution insights .
Q. How can researchers design experiments to determine the metabolic pathways of this compound in preclinical models?
- Protocol :
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for tracking metabolic fate in rodent models .
- Cytochrome P450 inhibition assays : Identify CYP isoforms (e.g., CYP3A4) involved in metabolism using fluorogenic substrates .
- Metabolite profiling : Combine LC-HRMS with NMR to characterize Phase I (oxidation) and Phase II (glucuronidation) metabolites .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental binding data be resolved?
- Resolution steps :
- Validate force fields : Cross-check docking results with multiple software (e.g., MOE vs. Schrödinger) .
- Crystallographic refinement : Re-refine X-ray data using SHELXL to confirm ligand pose accuracy .
- Mutagenesis studies : Introduce point mutations in target proteins (e.g., tubulin βIII) to test predicted binding residues .
Tables for Key Structural and Biological Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
